3,3-Diethyl-2-methylpyrrolidine
Description
3,3-Diethyl-2-methylpyrrolidine is a bicyclic tertiary amine characterized by a pyrrolidine ring substituted with two ethyl groups at the 3-position and a methyl group at the 2-position. Pyrrolidine derivatives are widely studied due to their conformational rigidity and ability to act as ligands or pharmacophores. The synthesis of such compounds often involves hydrogenation or alkylation steps, as exemplified by the use of Pd/C catalysts in the reduction of related pyrrolidine precursors (e.g., methyl 1-acetyl-2-methylpyrrolidine-3-carboxylate) .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3,3-diethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3 |
InChI Key |
WDFNKGVLAKLPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1C)CC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine Derivatives
One common approach is the alkylation of pyrrolidine or substituted pyrrolidines at the 3-position with ethyl groups, followed by methylation at the 2-position. This method typically involves:
- Starting with pyrrolidine or 2-methylpyrrolidine
- Using alkyl halides such as ethyl bromide for ethylation
- Employing bases like potassium carbonate or sodium hydride to facilitate alkylation
- Purification through extraction and chromatography
This route is straightforward but may require careful control of stoichiometry to avoid over-alkylation and byproduct formation.
Multi-Step Synthesis via Diethyl Malonate
A more elaborate synthetic route involves the use of diethyl malonate as a key intermediate:
- Step 1: Alkylation of diethyl malonate with appropriate alkyl halides to introduce ethyl groups.
- Step 2: Reaction with amines to form malonate-based intermediates.
- Step 3: Ring closure (cyclization) to form the pyrrolidine ring.
- Step 4: Reduction of keto or ester groups to finalize the pyrrolidine structure.
For example, potassium phthalimide can be used to introduce nitrogen functionality, followed by hydrazine or other reducing agents to remove protecting groups and complete ring formation.
This method benefits from the availability of diethyl malonate and allows for structural modifications but may involve longer synthesis times and purification steps.
Catalytic Hydrogenation of 2-Methylpyrroline
An efficient method reported involves the catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine derivatives:
- The hydrogenation uses platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon.
- Solvents are typically mixtures of ethanol and methanol in ratios from 2:1 to 3:1.
- The reaction is conducted at ambient temperature under a hydrogen atmosphere.
- The product can be isolated by filtration and recrystallization.
This method is advantageous due to the use of commercially available starting materials and mild reaction conditions, providing good optical purity and yield.
One-Pot Reductive Cyclization Using Sodium Borohydride
A mild and simple one-pot procedure involves the condensation and cyclization of fatty acid methyl esters or malonate derivatives in the presence of sodium borohydride:
- The reaction proceeds at room temperature overnight.
- Sodium borohydride acts as a reducing agent facilitating cyclization.
- The method avoids elevated temperatures and harsh conditions.
- This approach is useful for preparing pyrrolidine derivatives for analytical purposes but can be adapted for synthetic applications.
Ring Closure and Reduction Using Boron-Based Reducing Agents
A patent describes a method for preparing pyrrolidine derivatives involving:
- Ring closure between selected compounds to form an intermediate.
- Reduction using boron-based reagents such as sodium borohydride, potassium borohydride, boron trifluoride-etherate, or boron tribromide-etherate.
- The process includes controlled addition of dimethyl sulfate and trimethyl borate under inert atmosphere and temperature control.
- The method improves safety and yield compared to traditional reductions with lithium aluminum hydride or borane.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of Pyrrolidine Derivatives | Alkyl halides (ethyl bromide), bases (K2CO3) | Room temperature, reflux | Simple, direct alkylation | Risk of over-alkylation, purification needed |
| Multi-Step via Diethyl Malonate | Diethyl malonate, potassium phthalimide, hydrazine | Heating (up to 90°C), reflux | Versatile, allows structural modifications | Multi-step, longer synthesis time |
| Catalytic Hydrogenation of 2-Methylpyrroline | Pt catalysts (PtO2, Pt/C), ethanol/methanol | Ambient temperature, H2 atmosphere | Mild conditions, good optical purity | Requires specialized catalyst, H2 gas |
| One-Pot Reductive Cyclization (NaBH4) | Sodium borohydride | Room temperature, overnight | Mild, simple, avoids harsh conditions | May be limited to analytical scale |
| Ring Closure and Boron-Based Reduction | Sodium borohydride, boron trifluoride-etherate | Controlled temp (-10 to 50°C), inert atmosphere | Safer than LiAlH4, improved yield and purity | More complex procedure, requires careful control |
Research Findings and Notes
- The alkylation and multi-step methods are classical approaches with extensive literature support, but they often require careful purification and control of reaction parameters to optimize yield and selectivity.
- Catalytic hydrogenation using platinum catalysts offers a scalable and efficient route, especially for chiral or optically enriched pyrrolidines, with commercial availability of starting materials enhancing practicality.
- The use of sodium borohydride in one-pot syntheses provides a mild alternative suitable for preparing pyrrolidine derivatives for analytical applications, with potential for adaptation to synthetic scale.
- Boron-based reducing agents in ring closure reactions improve safety and yield over traditional hydride reagents, important for industrial and pharmaceutical scale-up.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3,3-Diethyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to the pyrrolidine family, which includes analogs like 2-methylpyrrolidine , 3-ethylpyrrolidine , and 3,3-dimethylpyrrolidine . Key structural distinctions include:
- Substituent positions : The 3,3-diethyl groups introduce greater steric hindrance compared to single substituents (e.g., 3-methylpyrrolidine) or smaller alkyl groups.
- Ring conformation : Bulky substituents at the 3-position may enforce a twisted boat conformation, unlike unsubstituted pyrrolidine, which typically adopts an envelope conformation.
Physical and Chemical Properties
| Property | 3,3-Diethyl-2-methylpyrrolidine | 2-Methylpyrrolidine | 3,3-Dimethylpyrrolidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 169.3 (estimated) | 99.2 | 113.2 |
| Boiling Point (°C) | ~180–190 (predicted) | 110–115 | 135–140 |
| Solubility (in H₂O) | Low (hydrophobic substituents) | Moderate | Low |
| Basicity (pKa) | ~10.5 (estimated) | 11.0 | ~10.8 |
Notes:
Biological Activity
3,3-Diethyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Structure and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3 |
| Canonical SMILES | CCC1(CCNC1C)CC |
This compound exhibits its biological activity primarily through its interactions with various molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their functions. This interaction can lead to:
- Inhibition of Enzyme Activity : By blocking active sites on enzymes.
- Alteration of Receptor Function : Binding to specific receptor sites can modify signaling pathways.
Enzyme Inhibition
Research indicates that this compound can serve as an enzyme inhibitor. For example, studies have shown that it interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as metabolic disorders and cancer .
Neuropharmacological Effects
The compound's structure suggests possible neuropharmacological activities. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This could have implications for treating mood disorders or neurodegenerative diseases .
Study on Enzyme Inhibition
A notable case study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The study found that the compound exhibited a significant reduction in AChE activity, suggesting potential applications in treating Alzheimer's disease .
Neurotransmitter Modulation
In another study focusing on the modulation of neurotransmitter release, this compound was shown to enhance the release of serotonin in vitro. This effect was attributed to its ability to interact with serotonin receptors, indicating its potential as an antidepressant agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Alkylation of Pyrrolidine Derivatives : Starting from 2-methylpyrrolidine and introducing ethyl groups using ethyl halides under basic conditions.
- Continuous Flow Synthesis : Industrial production may utilize continuous flow techniques for improved yield and safety .
Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| Pyrrolidine | Parent compound with no substituents |
| 2-Methylpyrrolidine | Contains a single methyl group |
| 3,3-Diethylpyrrolidine | Contains two ethyl groups without methyl |
This compound stands out due to the combination of both ethyl and methyl groups on the pyrrolidine ring, which may enhance its biological activity compared to simpler derivatives .
Q & A
Q. What are the common synthetic routes for 3,3-Diethyl-2-methylpyrrolidine, and what reaction conditions optimize yield?
Methodological Answer: Synthesis of this compound typically involves cyclization or alkylation strategies. A validated approach includes:
- Reductive amination : Reacting ketones or aldehydes with amines under hydrogenation conditions. For example, using palladium or platinum catalysts in ethanol at 60–80°C .
- Nucleophilic substitution : Introducing ethyl and methyl groups via alkyl halides in the presence of a base (e.g., NaH or KOH) in solvents like dichloromethane or THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure (for volatile intermediates).
Q. Key parameters :
- Temperature control (±5°C) to minimize side reactions.
- Solvent polarity adjustments to enhance regioselectivity.
- Monitoring reaction progress via TLC or GC-MS.
Q. How can researchers characterize the stereochemistry of this compound using spectroscopic methods?
Methodological Answer:
- NMR spectroscopy :
- 1H/13C NMR : Compare coupling constants (e.g., J values for vicinal protons) to distinguish axial/equatorial substituents. Use DEPT-135 to identify CH, CH2, and CH3 groups .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for high-resolution data) .
- Optical rotation/Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess after chiral separation.
Example : A study on pyrrolidine derivatives used NOESY correlations to confirm the cis arrangement of substituents .
Advanced Research Questions
Q. How can contradictory data in the literature regarding the biological activity of this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. To address this:
Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor binding assays) and control batches of the compound.
Purity validation : Characterize compounds via HPLC (≥95% purity) and LC-MS to rule out byproducts .
Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers.
Reproducibility studies : Replicate key experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C).
Case study : A 2023 review highlighted batch-dependent variability in pyrrolidine bioactivity due to residual solvents .
Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral resolution : Use diastereomeric salt formation with tartaric acid or camphorsulfonic acid, followed by recrystallization .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in hydrogenation or alkylation reactions .
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases.
Q. Optimization metrics :
- Monitor enantiomeric excess (ee) via chiral GC or HPLC.
- Adjust reaction time and temperature to favor kinetic resolution.
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in alkylation or ring-opening reactions.
- Molecular docking : Screen interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for reactions.
Example : A 2021 study used DFT to predict the stability of pyrrolidine intermediates in multi-step syntheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?
Methodological Answer:
Source verification : Cross-reference data from authoritative databases (NIST, PubChem) rather than vendor catalogs .
Experimental validation :
- Measure boiling point using a calibrated distillation apparatus under standardized pressure (e.g., 760 mmHg).
- Compare with literature values (e.g., NIST reports ±2°C uncertainty for pyrrolidines ).
Error analysis : Quantify impurities (via GC-MS) that may alter boiling points.
Example : A 2023 NIST study resolved boiling point discrepancies for 3,3-dimethylpyrrolidine by controlling trace water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
